molecular formula C13H18N2O5 B11725677 N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide

N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B11725677
M. Wt: 282.29 g/mol
InChI Key: VAIJVFUVFQYEOF-UHFFFAOYSA-N
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Description

N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C13H18N2O5. It is known for its unique structure, which includes a trimethoxyphenyl group, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with methoxycarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes. This inhibition can result in the induction of apoptosis in cancer cells and the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

methyl N-[1-(2,4,5-trimethoxyphenyl)ethylideneamino]carbamate

InChI

InChI=1S/C13H18N2O5/c1-8(14-15-13(16)20-5)9-6-11(18-3)12(19-4)7-10(9)17-2/h6-7H,1-5H3,(H,15,16)

InChI Key

VAIJVFUVFQYEOF-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

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